molecular formula C9H15NO2 B1489340 1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine CAS No. 1270399-95-5

1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine

Cat. No.: B1489340
CAS No.: 1270399-95-5
M. Wt: 169.22 g/mol
InChI Key: AHABYWDFQTYDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the use of various sulfur ylides and alkynes . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .


Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties . In the case of “1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine”, these techniques can be used to analyze its molecular structure in detail .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 169.22, a storage temperature of room temperature, and a physical form of liquid . Its IUPAC name is 1-(5-ethyl-2-furyl)-2-methoxyethanamine .

Mechanism of Action

The mechanism of action of “1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine” involves a radical approach for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Safety and Hazards

The safety information for “1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine” includes hazard statements such as H227, H302, H315, H318, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Future Directions

The future directions for “1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine” could involve further exploration of its potential applications in drug discovery, organic synthesis, and material science. Additionally, more research could be conducted to optimize its synthesis process and to further understand its mechanism of action .

Properties

IUPAC Name

1-(5-ethylfuran-2-yl)-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-7-4-5-9(12-7)8(10)6-11-2/h4-5,8H,3,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHABYWDFQTYDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine
Reactant of Route 2
1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine
Reactant of Route 3
1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine
Reactant of Route 4
1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine
Reactant of Route 5
1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine
Reactant of Route 6
1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.